4-Chloro-2-ethylphenol
Overview
Description
4-Chloro-2-ethylphenol is an organic compound with the molecular formula C8H9ClO. It is a chlorinated phenol derivative, characterized by the presence of a chlorine atom and an ethyl group attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2-ethylphenol can be synthesized through several methods. One common approach involves the chlorination of 2-ethylphenol. This reaction typically requires a chlorinating agent such as chlorine gas or sulfuryl chloride, and is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-ethylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding hydroxy derivatives.
Substitution: The chlorine atom in this compound can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a strong base or an acidic catalyst to facilitate the reaction.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroxy derivatives of this compound.
Substitution: Various substituted phenolic compounds, depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-ethylphenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the production of disinfectants, preservatives, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-ethylphenol involves its interaction with specific molecular targets. For example, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes and interfere with essential cellular processes. The exact molecular pathways and targets can vary depending on the specific application and the organism being studied.
Comparison with Similar Compounds
4-Chloro-2-methylphenol: Similar in structure but with a methyl group instead of an ethyl group.
2-Chloro-4-ethylphenol: The position of the chlorine and ethyl groups is reversed.
4-Chloro-2-ethylphenylamine: Contains an amine group instead of a hydroxyl group.
Uniqueness: 4-Chloro-2-ethylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and in industrial processes.
Properties
IUPAC Name |
4-chloro-2-ethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-2-6-5-7(9)3-4-8(6)10/h3-5,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEDDUSMBLCRNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172408 | |
Record name | 2-Chloro-4-ethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18979-90-3, 18980-00-2 | |
Record name | 4-Chloro-2-ethylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18979-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-ethylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018980002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-4-ethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary focus of the research paper titled "[Synthesis of 4-chloro-2-ethylphenol by chlorination of 2-ethylphenol]."? []
A1: The research paper focuses on the synthesis of this compound through the chlorination of 2-ethylphenol. While it doesn't delve into the compound's applications or properties, it provides a method for its chemical synthesis. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.